1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]-
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Overview
Description
1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]- is a complex organic compound belonging to the pyrrole family Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]- can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Another method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, resulting in N-alkoxycarbonyl pyrroles . This approach provides distinct reactivity compared to N-sulfonyl protection, making it suitable for specific applications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]- undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using metal hydrides or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides, catalytic hydrogenation.
Substitution: NCS, NBS, Br2, HNO3/Ac2O.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of pyrroles typically results in halogenated pyrroles, while oxidation can lead to the formation of pyrrole oxides.
Scientific Research Applications
1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]- involves its interaction with specific molecular targets and pathways. The phenylethynyl group can enhance the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids. This interaction can modulate various cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole, 2-phenyl-: A simpler pyrrole derivative with a phenyl group attached to the pyrrole ring.
1H-Pyrrole, 2,4-diphenyl-: Contains two phenyl groups attached to the pyrrole ring.
1H-Pyrrole, 2,5-dimethyl-1-phenyl-: Features methyl groups at positions 2 and 5, along with a phenyl group.
Uniqueness
1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]- is unique due to the presence of the phenylethynyl group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other pyrrole derivatives and enhances its versatility in various research and industrial applications.
Properties
CAS No. |
628290-80-2 |
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Molecular Formula |
C23H16N2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[[4-(2-phenylethynyl)phenyl]-(1H-pyrrol-2-yl)methylidene]pyrrole |
InChI |
InChI=1S/C23H16N2/c1-2-6-18(7-3-1)10-11-19-12-14-20(15-13-19)23(21-8-4-16-24-21)22-9-5-17-25-22/h1-9,12-17,24H |
InChI Key |
QAGBJIYUJGWGHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=C3C=CC=N3)C4=CC=CN4 |
Origin of Product |
United States |
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